molecular formula C37H41FN2O6 B129127 2-Hexylindole-3-acetamide-N-benzenetricarboxylic acid CAS No. 152842-64-3

2-Hexylindole-3-acetamide-N-benzenetricarboxylic acid

Cat. No. B129127
M. Wt: 628.7 g/mol
InChI Key: ZEOCZHBGCWLNDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hexylindole-3-acetamide-N-benzenetricarboxylic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the indole family of organic compounds, which are known for their diverse biological activities.

Scientific Research Applications

2-Hexylindole-3-acetamide-N-benzenetricarboxylic acid has been studied for its potential applications in various scientific research fields. It has been found to exhibit anti-inflammatory, anticancer, and neuroprotective activities. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

Mechanism Of Action

The mechanism of action of 2-Hexylindole-3-acetamide-N-benzenetricarboxylic acid involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cancer.

Biochemical And Physiological Effects

2-Hexylindole-3-acetamide-N-benzenetricarboxylic acid has been found to exhibit various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). It has also been found to induce apoptosis in cancer cells and protect neurons from oxidative stress.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-Hexylindole-3-acetamide-N-benzenetricarboxylic acid in lab experiments is its ability to exhibit multiple biological activities. This makes it a versatile compound that can be used in various research fields. However, one of the limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the research on 2-Hexylindole-3-acetamide-N-benzenetricarboxylic acid. One direction is to study its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Another direction is to investigate its mechanism of action in more detail, particularly its interaction with specific enzymes and signaling pathways. Additionally, the synthesis of analogs of 2-Hexylindole-3-acetamide-N-benzenetricarboxylic acid could lead to the discovery of compounds with even greater biological activity.

Synthesis Methods

The synthesis method of 2-Hexylindole-3-acetamide-N-benzenetricarboxylic acid involves the reaction of 2-hexylaniline with 3-acetylindole in the presence of benzenetricarboxylic acid. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetic acid. The product is then purified using column chromatography or recrystallization.

properties

CAS RN

152842-64-3

Product Name

2-Hexylindole-3-acetamide-N-benzenetricarboxylic acid

Molecular Formula

C37H41FN2O6

Molecular Weight

628.7 g/mol

IUPAC Name

4-[3-[2-(dihexylamino)-2-oxoethyl]-2-(4-fluorophenyl)indole-1-carbonyl]phthalic acid

InChI

InChI=1S/C37H41FN2O6/c1-3-5-7-11-21-39(22-12-8-6-4-2)33(41)24-30-28-13-9-10-14-32(28)40(34(30)25-15-18-27(38)19-16-25)35(42)26-17-20-29(36(43)44)31(23-26)37(45)46/h9-10,13-20,23H,3-8,11-12,21-22,24H2,1-2H3,(H,43,44)(H,45,46)

InChI Key

ZEOCZHBGCWLNDK-UHFFFAOYSA-N

SMILES

CCCCCCN(CCCCCC)C(=O)CC1=C(N(C2=CC=CC=C21)C(=O)C3=CC(=C(C=C3)C(=O)O)C(=O)O)C4=CC=C(C=C4)F

Canonical SMILES

CCCCCCN(CCCCCC)C(=O)CC1=C(N(C2=CC=CC=C21)C(=O)C3=CC(=C(C=C3)C(=O)O)C(=O)O)C4=CC=C(C=C4)F

Other CAS RN

152842-64-3

synonyms

2-hexylindole-3-acetamide-N-benzenetricarboxylic acid
FGIN 1-44
FGIN-1-44

Origin of Product

United States

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